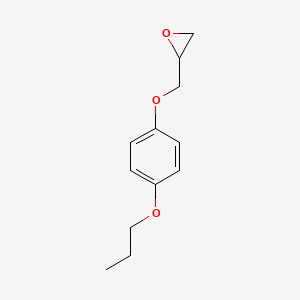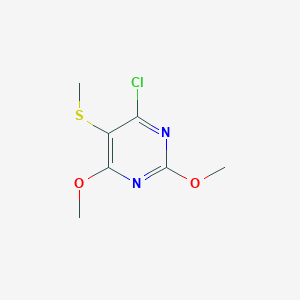
2-(Acetylhydrazono)-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylhydrazono)-2-phenylacetohydrazide is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Acetylhydrazono)-2-phenylacetohydrazide can be synthesized through a multi-step process. The initial step involves the conversion of phenylglyoxylic acid methyl ester to its 2-acetylhydrazone derivative by reacting with acetylhydrazine . This intermediate is then reacted with hydrazine hydrate to form phenylglyoxylic acid hydrazide-2-acetylhydrazone . The reaction is typically carried out in the presence of a polar organic solvent at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production methods for phenylglyoxylic acid hydrazide-2-acetylhydrazone are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylhydrazono)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenylglyoxylic acid derivatives .
Scientific Research Applications
2-(Acetylhydrazono)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of phenylglyoxylic acid hydrazide-2-acetylhydrazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various proteins and enzymes .
Comparison with Similar Compounds
2-(Acetylhydrazono)-2-phenylacetohydrazide can be compared with other similar compounds such as:
Phenylglyoxylic acid methyl ester 2-acetylhydrazone: This compound is an intermediate in the synthesis of phenylglyoxylic acid hydrazide-2-acetylhydrazone and shares similar chemical properties.
Acyl hydrazides: These compounds are structurally related and have similar reactivity patterns.
This compound is unique due to its specific structural features and the range of reactions it can undergo, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
N-[(2-hydrazinyl-2-oxo-1-phenylethylidene)amino]acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-7(15)13-14-9(10(16)12-11)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,16)(H,13,15) |
InChI Key |
GMMXCUJVWPKZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN=C(C1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile](/img/structure/B8630385.png)



![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)


![4,5-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8630461.png)
